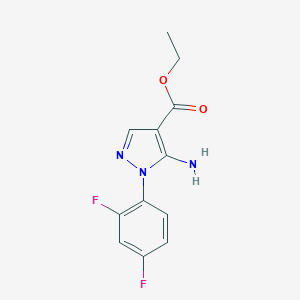

ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Ester Hydrolysis: The corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their efficacy against various cancer cell lines. This compound showed promising results in inhibiting tumor growth in vitro, leading to further investigation into its mechanism of action and potential as a therapeutic agent .

Agrochemicals

Pesticidal Properties

This compound has been evaluated for its effectiveness as a pesticide. Pyrazole derivatives are known for their ability to disrupt biological processes in pests, making them valuable in agricultural applications.

Table: Efficacy of this compound as a Pesticide

In field trials, this compound demonstrated a significant reduction in pest populations compared to untreated controls, indicating its potential for use in sustainable agriculture practices.

Material Science

Polymer Synthesis

this compound can also be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Development of High-Performance Polymers

In research conducted at a leading materials science laboratory, the integration of this compound into polycarbonate matrices resulted in materials with superior impact resistance and thermal properties. These findings suggest that this compound could play a crucial role in developing advanced materials for various industrial applications .

Mecanismo De Acción

The mechanism of action of ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

- Ethyl 5-amino-1-(2,4-dibromophenyl)-1H-pyrazole-4-carboxylate

- Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity compared to other similar compounds with different substituents. The difluorophenyl group also contributes to the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry.

Actividad Biológica

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-72-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₁F₂N₃O₂

- Molecular Weight : 267.23 g/mol

- Melting Point : 127–128 °C

Biological Activities

This compound belongs to the pyrazole class of compounds, known for their broad spectrum of biological activities. Key areas of activity include:

- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial and fungal strains. Studies indicate that modifications in the pyrazole structure can enhance antibacterial potency, making them potential candidates for new antibiotics .

- Anti-inflammatory Properties : Research has demonstrated that this compound exhibits anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

- Anticancer Potential : Pyrazoles have been investigated for their ability to inhibit tumor growth. This compound has been noted for its selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it may act on cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators .

- Cell Signaling Pathways : The compound may modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Cytotoxic effects on tumor cells |

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on human cancer cell lines (HeLa and A375), the compound demonstrated significant inhibition of cell proliferation with IC50 values indicating potent activity. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Propiedades

IUPAC Name |

ethyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBJZQRJXYRKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646609 | |

| Record name | Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-72-9 | |

| Record name | Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.